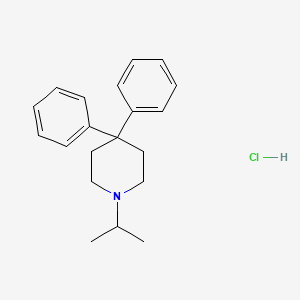![molecular formula C20H13Cl2NO4 B1663367 (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one CAS No. 84989-99-1](/img/structure/B1663367.png)
(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one, also known as DMF, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMF belongs to the family of dibenzofurans and has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Protective Group Application in Synthesis
- (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one and similar compounds have been studied for their use as protective groups in chemical synthesis. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids, demonstrating compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).
Reactions with o-Phenylenediamine
- The compound's derivatives have been explored in reactions with o-phenylenediamine. Studies have shown that condensation of similar compounds leads to the formation of various complex organic structures, highlighting its potential in organic synthesis (Abou-Teim et al., 1981).
Antitumor and Antimicrobial Activity
- Derivatives of (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one have been isolated from marine endophytic fungi and shown to exhibit moderate antitumor and antimicrobial activities. This indicates a potential application in the development of new pharmaceutical agents (Xia et al., 2011).
Novel Organic Synthesis Methods
- The compound and its related structures have been used to develop new methods for synthesizing benzofurans, a class of organic compounds with various applications in drug development and material science (Luo et al., 2013).
Environmental Applications
- Research into similar compounds, like dicamba (which shares structural similarities), has revealed their potential in environmental applications, such as the study of degradation products and their behavior in environmental contexts (Lee, Kim, & Kim, 2008).
Eigenschaften
CAS-Nummer |
84989-99-1 |
|---|---|
Produktname |
(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one |
Molekularformel |
C20H13Cl2NO4 |
Molekulargewicht |
402.2 g/mol |
IUPAC-Name |
1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol |
InChI |
InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3 |
InChI-Schlüssel |
FACZKZGINIUSLP-UKTHLTGXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl |
SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Andere CAS-Nummern |
84989-99-1 |
Synonyme |
D11; CK2 inhibitor D11; 1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl] dibenzo(b,d)furan-2,7-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
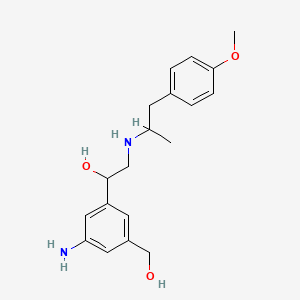
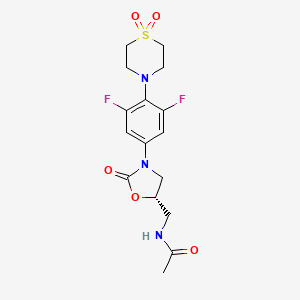
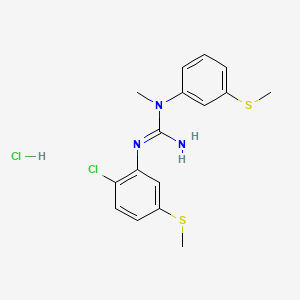
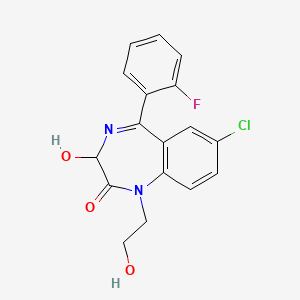
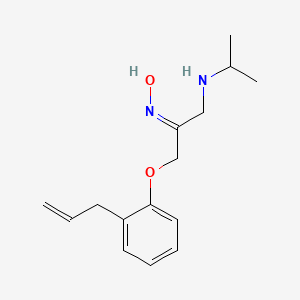
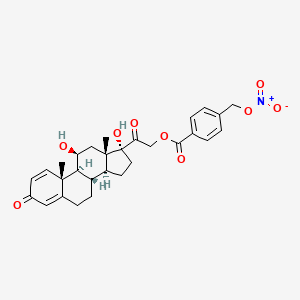
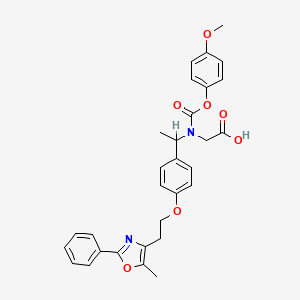
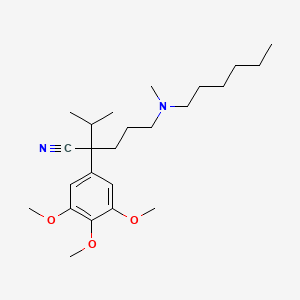
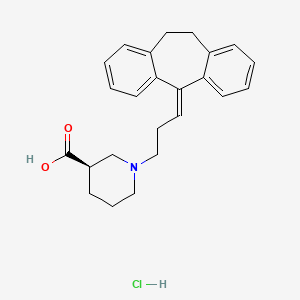
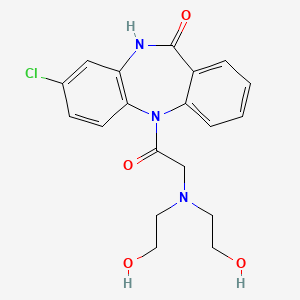
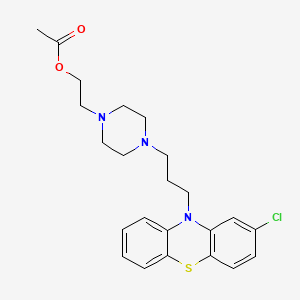
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
